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molecular formula C7H11N3 B2969656 4,5,6,7-tetrahydro-1H-indazol-6-amine CAS No. 74197-21-0

4,5,6,7-tetrahydro-1H-indazol-6-amine

Cat. No. B2969656
M. Wt: 137.186
InChI Key: LIDRLTJNPRPOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981918B2

Procedure details

Combine 1H-indazol-6-ylamine (12.45 g, 93.6 mmol) and 5% Rh/C (6.13 g) in ethanol (300 mL) and heat at 120° C. for 72 hours under ˜1000 psi H2. Cool the reaction and filter through hyflo. Remove the solvent in vacuo and purify the crude product with 10% 2 M NH3 in MeOH in CH2Cl2 and re-purify mixed fractions with 15% 2 M NH3 in MeOH in CH2Cl2 to afford 4.80 g (37%) of the titled product. MS (m/z): 138 (M+1).
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.13 g
Type
catalyst
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([NH2:10])[CH:8]=2)[CH:3]=[N:2]1>C(O)C.[Rh]>[NH:1]1[C:9]2[CH2:8][CH:7]([NH2:10])[CH2:6][CH2:5][C:4]=2[CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
12.45 g
Type
reactant
Smiles
N1N=CC2=CC=C(C=C12)N
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6.13 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filter through hyflo
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify the crude product with 10% 2 M NH3 in MeOH in CH2Cl2
CUSTOM
Type
CUSTOM
Details
re-purify
ADDITION
Type
ADDITION
Details
mixed fractions with 15% 2 M NH3 in MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2CCC(CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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